
8-Hydroxyquinoline-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinoline-2-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities. This compound is characterized by the presence of a hydroxy group at the 8th position of the quinoline ring and a carbohydrazide group at the 2nd position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2-carbohydrazide typically involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydroxy and carbohydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinoline-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-hydroxyquinoline-2-carbohydrazide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting their normal biological functions. This chelation ability is particularly important in its antimicrobial and anticancer activities, where it interferes with metal-dependent enzymes and processes.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad biological activities.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with similar chelating properties but different biological applications.
Uniqueness: 8-Hydroxyquinoline-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other 8-hydroxyquinoline derivatives and contributes to its diverse range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
8-hydroxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-4-6-2-1-3-8(14)9(6)12-7/h1-5,14H,11H2,(H,13,15) |
InChI-Schlüssel |
VDPCUEHRDPFTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


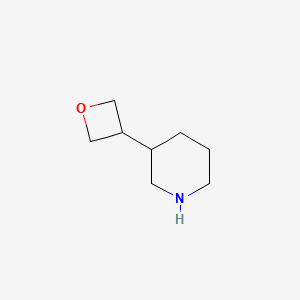
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

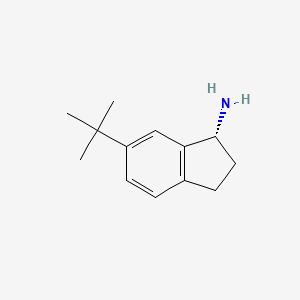
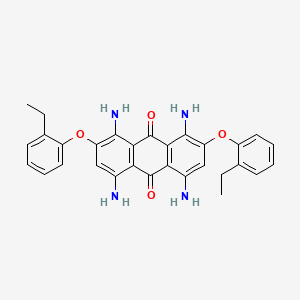
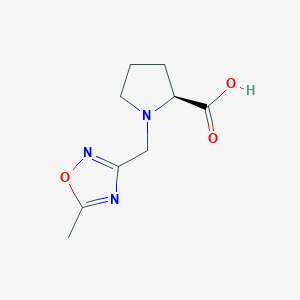
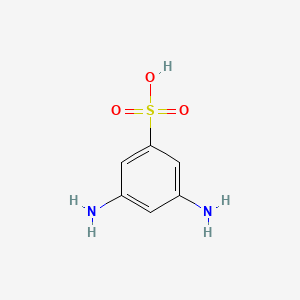

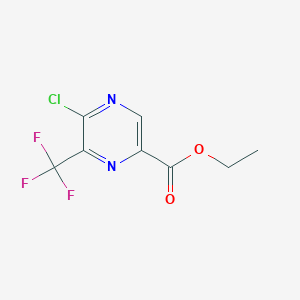

![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)

